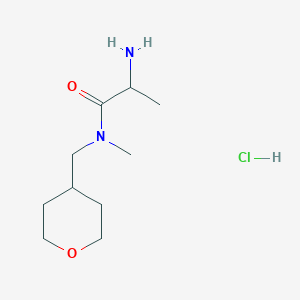
5-(2-Ethyl-1-piperidinyl)-2-(ethylsulfonyl)-phenylamine
Overview
Description
5-(2-Ethyl-1-piperidinyl)-2-(ethylsulfonyl)-phenylamine is a complex organic compound that features a piperidine ring, an ethylsulfonyl group, and a phenylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Ethyl-1-piperidinyl)-2-(ethylsulfonyl)-phenylamine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the reductive amination of 1,5-diketones.
Introduction of the Ethyl Group: The ethyl group can be introduced through alkylation reactions using ethyl halides.
Attachment of the Ethylsulfonyl Group:
Final Assembly: The final compound is assembled through a series of coupling reactions, typically involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(2-Ethyl-1-piperidinyl)-2-(ethylsulfonyl)-phenylamine can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The phenylamine can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenylamine derivatives.
Scientific Research Applications
5-(2-Ethyl-1-piperidinyl)-2-(ethylsulfonyl)-phenylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(2-Ethyl-1-piperidinyl)-2-(ethylsulfonyl)-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl group can enhance the compound’s binding affinity to these targets, while the piperidine ring can modulate its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Methyl-1-piperidinyl)-2-(methylsulfonyl)-phenylamine
- 5-(2-Propyl-1-piperidinyl)-2-(propylsulfonyl)-phenylamine
Uniqueness
5-(2-Ethyl-1-piperidinyl)-2-(ethylsulfonyl)-phenylamine is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The ethylsulfonyl group, in particular, can significantly influence the compound’s reactivity and binding characteristics compared to its methyl or propyl analogs.
Properties
IUPAC Name |
5-(2-ethylpiperidin-1-yl)-2-ethylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S/c1-3-12-7-5-6-10-17(12)13-8-9-15(14(16)11-13)20(18,19)4-2/h8-9,11-12H,3-7,10,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQJJFXJUZSVFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2=CC(=C(C=C2)S(=O)(=O)CC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901207741 | |
| Record name | 5-(2-Ethyl-1-piperidinyl)-2-(ethylsulfonyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901207741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220029-03-7 | |
| Record name | 5-(2-Ethyl-1-piperidinyl)-2-(ethylsulfonyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220029-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Ethyl-1-piperidinyl)-2-(ethylsulfonyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901207741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid](/img/structure/B1395043.png)


![2-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395050.png)
![2-[2-(2-Piperidinyl)ethoxy]-5-(trifluoromethyl)-pyridine hydrochloride](/img/structure/B1395051.png)
![2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1395052.png)
![2-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1395055.png)
![2-[2-(Isopentyloxy)ethyl]piperidine hydrochloride](/img/structure/B1395056.png)
![2-[3,4-Dihydro-1(2H)-quinolinyl]-N'-hydroxybenzenecarboximidamide](/img/structure/B1395057.png)

![2-[4-Amino(methyl)-2-(trifluoromethyl)anilino]-1-ethanol](/img/structure/B1395060.png)
![2-[2-(Pentyloxy)ethyl]piperidine hydrochloride](/img/structure/B1395061.png)
![2-[4-(3-Piperidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride](/img/structure/B1395063.png)
![2-[2-(4-Piperidinyl)ethoxy]-5-(trifluoromethyl)-pyridine hydrochloride](/img/structure/B1395065.png)
